Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- is an organic compound with the molecular formula C14H11BrO2 It is a brominated derivative of acetophenone, featuring both a bromophenyl and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- typically involves the bromination of acetophenone derivatives. One common method is the use of ammonium bromide and oxone as reagents, which facilitate the bromination of secondary alcohols to form alpha-bromoketones . The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring can participate in substitution reactions, where it is replaced by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro groups onto the aromatic ring.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines can replace the bromine atom under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-bromo-1-(4-methylphenyl)-: This compound features a methyl group instead of a hydroxy group, leading to different chemical properties and reactivity.
Ethanone, 1-(4-bromophenyl)-: This compound lacks the hydroxy group, which affects its solubility and interaction with biological targets.
Uniqueness
Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- is unique due to the presence of both a bromine atom and a hydroxy group on the aromatic rings. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
53458-14-3 |
---|---|
Molecular Formula |
C14H11BrO2 |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-hydroxy-1-phenylethanone |
InChI |
InChI=1S/C14H11BrO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,14,17H |
InChI Key |
WQJGENZQJZJMHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.